

Application Note: Structural Elucidation of Roxatidine Acetate Hydrochloride using Spectroscopic Techniques

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Compound of Interest		
Compound Name:	Roxatidine	
Cat. No.:	B1205453	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the spectroscopic analysis of **Roxatidine** Acetate Hydrochloride for its structural elucidation and confirmation. Detailed protocols for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. The application note summarizes the expected data from these techniques and organizes it into clear, comparative tables. Furthermore, graphical representations of workflows and structural correlations are included to facilitate a deeper understanding of the analytical process. This guide is intended for researchers and professionals involved in the quality control, characterization, and development of pharmaceutical substances.

Introduction

Roxatidine acetate hydrochloride is a potent and specific histamine H2-receptor antagonist used in the treatment of gastric ulcers.[1][2] Its therapeutic efficacy is intrinsically linked to its molecular structure. Therefore, unambiguous confirmation of its structure is a critical aspect of drug development and quality control. Spectroscopic techniques are powerful tools for elucidating the chemical structure of pharmaceutical compounds. This application note



describes the integrated use of UV-Vis, FTIR, MS, and NMR spectroscopy to provide a complete structural profile of **Roxatidine** Acetate Hydrochloride.

Experimental Protocols Materials and Equipment

- Roxatidine Acetate Hydrochloride reference standard
- Solvents: Methanol (HPLC grade), Ethanol (spectroscopic grade), Dimethyl sulfoxide-d6
 (DMSO-d6, NMR grade), Chloroform-d (CDCl3, NMR grade), Distilled water
- UV-Vis Spectrophotometer
- FTIR Spectrometer with ATR accessory
- Mass Spectrometer (e.g., Q-TOF or Orbitrap) with Electrospray Ionization (ESI) source
- NMR Spectrometer (e.g., 400 MHz or higher)

UV-Visible Spectroscopy

- Objective: To determine the wavelength of maximum absorption (λmax) which is characteristic of the chromophores within the molecule.
- · Protocol:
 - Prepare a stock solution of Roxatidine Acetate Hydrochloride in distilled water at a concentration of 100 μg/mL.[3]
 - From the stock solution, prepare a working standard solution of 10 μg/mL in the same solvent.[3]
 - Use distilled water as a blank to zero the spectrophotometer.
 - Scan the working standard solution over a wavelength range of 200-400 nm.
 - Record the wavelength of maximum absorbance (λmax). Two simple and reproducible spectrophotometric methods have been developed for the estimation of **roxatidine**



acetate hydrochloride. In the UV region, the drug showed maximum absorption at 208 nm in distilled water.[3] Another source indicates λmax at 223 nm and 277 nm.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
- Protocol:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum.
 - Place a small amount of powdered Roxatidine Acetate Hydrochloride reference standard directly on the ATR crystal.
 - Apply pressure to ensure good contact.
 - Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
 - Identify the characteristic absorption bands for functional groups such as N-H, C=O, C-O, and aromatic C-H.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and substructures.
- Protocol:
 - Prepare a dilute solution of **Roxatidine** Acetate Hydrochloride in methanol (approximately 10 μg/mL).
 - Set the ESI source to positive ion mode.
 - Infuse the sample solution into the mass spectrometer.



- Acquire the full scan mass spectrum to determine the mass of the molecular ion ([M+H]+).
 The molecular weight of **roxatidine** acetate is 348.4 g/mol .[5]
- Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Objective: To provide detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and spatial arrangement of atoms.

Protocol:

- Prepare a sample by dissolving approximately 10-20 mg of Roxatidine Acetate
 Hydrochloride in 0.75 mL of DMSO-d6.
- Acquire a ¹H NMR spectrum to identify the number and types of protons.
- Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
- Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct proton-carbon correlations.
- An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be performed to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Data Presentation UV-Visible Spectroscopy Data



Parameter	Observed Value	Reference
λmax 1	208 nm	[3]
λmax 2	223 nm	[4]
λmax 3	277 nm	[4]
Solvent	Distilled Water	[3]

FTIR Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretch (amide)
~3050	Aromatic C-H stretch
~2940, 2860	Aliphatic C-H stretch
~1740	C=O stretch (ester)
~1650	C=O stretch (amide)
~1580, 1490	Aromatic C=C stretch
~1240	C-O stretch (ester and ether)

Mass Spectrometry Data

lon	m/z
[M+H] ⁺	349.21683
Fragment 1	222.11493
Fragment 2	114.05521

Data obtained from MS/MS spectra.[5]

¹H NMR Spectroscopy Data (400 MHz, DMSO-d6)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20	t	1H	Ar-H
6.85	d	1H	Ar-H
6.78	d	1H	Ar-H
6.75	S	1H	Ar-H
4.45	S	2H	O-CH ₂ -C=O
4.00	t	2H	Ar-O-CH ₂
3.50	S	2H	Ar-CH2-N
3.25	q	2H	N-CH2-CH2
2.35	m	4H	Piperidine-H (α)
1.95	S	3Н	O=C-CH₃
1.85	m	2Н	CH2-CH2-CH2
1.50	m	4H	Piperidine-H (β)
1.40	m	2Н	Piperidine-Η (γ)

Note: Chemical shifts are approximate and may vary slightly based on experimental conditions. The assignments are based on published data.[6]

¹³C NMR Spectroscopy Data (100 MHz, DMSO-d6)

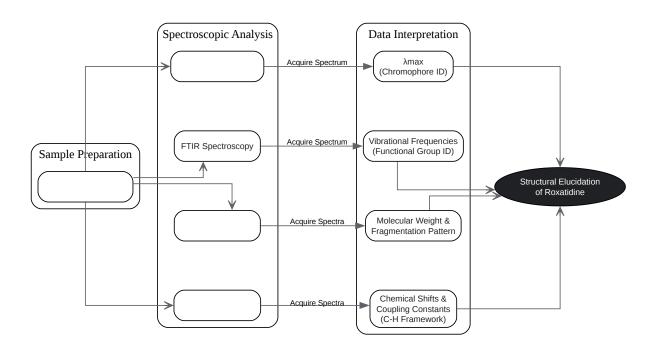


Chemical Shift (ppm)	Assignment
170.0	C=O (ester)
168.5	C=O (amide)
158.0	Ar-C-O
138.0	Ar-C-CH ₂
129.5	Ar-C-H
120.0	Ar-C-H
114.0	Ar-C-H
113.5	Ar-C-H
66.0	O-CH ₂ -C=O
65.5	Ar-O-CH ₂
62.0	Ar-CH ₂ -N
53.5	Piperidine-C (α)
37.5	N-CH ₂ -CH ₂
28.5	CH2-CH2-CH2
25.5	Piperidine-C (β)
23.5	Piperidine-C (γ)
20.5	O=C-CH₃

Note: Chemical shifts are approximate and based on published data.[6]

Visualizations

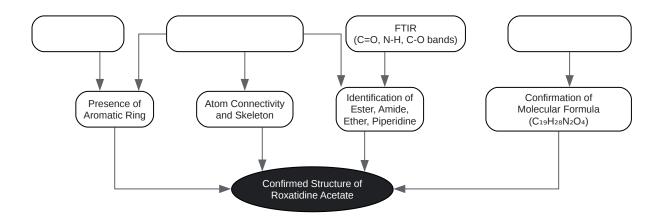




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Caption: Workflow for the spectroscopic analysis of **Roxatidine**.

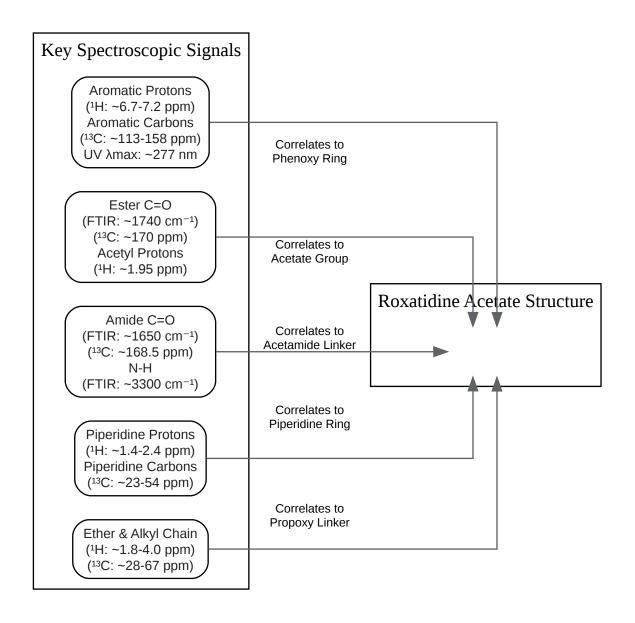




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Caption: Contribution of each spectroscopic technique to structural elucidation.





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Caption: Correlation of **Roxatidine**'s functional groups with spectroscopic signals.

Conclusion

The combination of UV-Vis, FTIR, Mass Spectrometry, and NMR spectroscopy provides a powerful and comprehensive approach for the structural elucidation of **Roxatidine** Acetate Hydrochloride. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's identity, purity, and chemical structure. The protocols and data presented in this application note serve as a



valuable resource for researchers and scientists in the pharmaceutical industry, ensuring the quality and consistency of this important therapeutic agent.

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